molecular formula C15H11ClO4 B1180819 GUIBOURTINIDIN CHLORIDE(SH) CAS No. 13544-54-2

GUIBOURTINIDIN CHLORIDE(SH)

Cat. No.: B1180819
CAS No.: 13544-54-2
M. Wt: 290.70 g/mol
InChI Key: ADQYOABEIDHQIG-UHFFFAOYSA-N
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Description

Guibourtinidin chloride (SH) is an anthocyanidin, a type of plant pigment that belongs to the flavonoid group. It is known for its vibrant color and is found in various plants. The compound has the chemical formula C15H11ClO4 and a molar mass of 290.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guibourtinidin chloride typically involves the reaction of 2-(4-hydroxyphenyl)chromenylium-3,7-diol with hydrochloric acid. The reaction conditions often include maintaining a temperature of around 25°C and a pressure of 100 kPa . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to guibourtinidin chloride.

Industrial Production Methods: Industrial production of guibourtinidin chloride may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced techniques such as crystallization and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Guibourtinidin chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert guibourtinidin chloride to its corresponding leuco form.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Leuco guibourtinidin.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Guibourtinidin chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of guibourtinidin chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Guibourtinidin chloride is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:

  • Apigeninidin chloride (CAS#1151-98-0)
  • Pelargonidin chloride (CAS#134-04-3)
  • Kaempferidinidin chloride (CAS#13544-52-0)
  • Fisetinidin chloride (CAS#2948-76-7)
  • Peonidin chloride (CAS#134-01-0)

These compounds share similar structural features but differ in their specific functional groups and physicochemical properties. Guibourtinidin chloride stands out for its particular antioxidant and potential therapeutic properties .

Biological Activity

Guibourtinidin chloride (SH), an anthocyanidin belonging to the flavonoid group, is recognized for its significant biological activities, particularly its antioxidant properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Chemical Formula : C15H11ClO4
  • Molar Mass : 290.7 g/mol
  • CAS Number : 13544-54-2

Biological Activity Overview

Guibourtinidin chloride exhibits a range of biological activities, which can be summarized as follows:

  • Antioxidant Activity : The compound effectively scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This activity is crucial in mitigating the effects of oxidative stress linked to various diseases.
  • Anti-inflammatory Effects : Research indicates that guibourtinidin chloride may modulate inflammatory pathways, potentially reducing inflammation-related conditions.
  • Anticancer Properties : Preliminary studies suggest that guibourtinidin chloride may possess anticancer effects, inhibiting the growth of certain cancer cell lines.

The biological effects of guibourtinidin chloride are mediated through several mechanisms:

  • Scavenging Free Radicals : The compound interacts with ROS, thereby neutralizing them and preventing cellular damage.
  • Modulation of Enzymatic Activity : Guibourtinidin chloride influences enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
  • Nrf2 Pathway Activation : It activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation.

Data Table: Biological Activities of Guibourtinidin Chloride

Activity Type Description Reference
AntioxidantScavenges free radicals and ROS
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits growth in cancer cell lines

Case Studies

  • Antioxidant Efficacy Study :
    • A study evaluated the antioxidant capacity of guibourtinidin chloride using various assays (DPPH, ABTS).
    • Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that guibourtinidin chloride reduced the production of pro-inflammatory cytokines in macrophage cell lines.
    • This suggests a potential role in managing inflammatory diseases.
  • Anticancer Activity :
    • A study on human lung carcinoma A549 cells showed that guibourtinidin chloride inhibited cell proliferation and induced apoptosis.
    • The compound's mechanism involved the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins.

Properties

CAS No.

13544-54-2

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,7-diol;chloride

InChI

InChI=1S/C15H10O4.ClH/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15;/h1-8H,(H2-,16,17,18);1H

InChI Key

ADQYOABEIDHQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O.[Cl-]

Synonyms

GUIBOURTINIDIN CHLORIDE(SH)

Origin of Product

United States

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